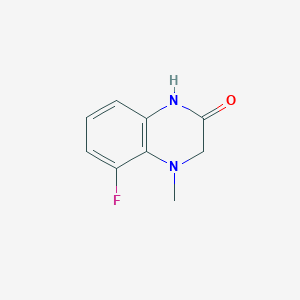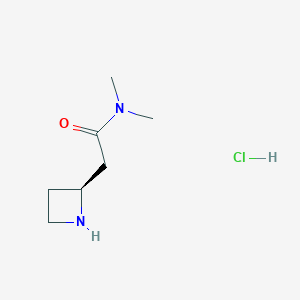
2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine is a bicyclic organic compound with the molecular formula C12H17N It is a derivative of naphthalene, characterized by the presence of two methyl groups and an amine group on a tetrahydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the hydrogenation of naphthalene derivatives under controlled conditions. One common method includes the catalytic hydrogenation of 2,3-dimethylnaphthalene using a palladium or platinum catalyst at elevated temperatures and pressures. The reaction proceeds through the addition of hydrogen atoms to the aromatic ring, resulting in the formation of the tetrahydronaphthalene structure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors and optimized reaction conditions. The use of high-pressure hydrogenation reactors and efficient catalysts ensures high yield and purity of the final product. Additionally, the process may involve purification steps such as distillation and recrystallization to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated compounds.
Reduction: Fully saturated amines.
Substitution: Various substituted tetrahydronaphthalene derivatives.
科学的研究の応用
2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The compound’s amine group allows it to form hydrogen bonds and interact with various biological molecules, influencing their function and activity .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: Another tetrahydronaphthalene derivative with similar structural features.
2-Aminotetralin: A related compound with an amine group on the tetrahydronaphthalene ring.
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: A dimethyl-substituted tetrahydronaphthalene similar to the compound .
Uniqueness
2,3-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to the specific positioning of its methyl groups and amine group, which confer distinct chemical and biological properties. This structural uniqueness makes it valuable for targeted applications in various fields .
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
2,3-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h7H,3-6,13H2,1-2H3 |
InChIキー |
HSFYFBFQPSCPHO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCCC2)C(=C1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912111.png)


![3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912119.png)


![4-chloro-3,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11912133.png)

![cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole](/img/structure/B11912142.png)





